6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

physicochemical_profiling Lipinski_rule_of_five medicinal_chemistry_SAR

6-Amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione (CAS 54052-76-5) is a disubstituted 6-aminouracil derivative belonging to the pyrimidine-2,4-dione family. The core 6-aminouracil scaffold is recognized as a privileged structure in medicinal chemistry, appearing in phosphodiesterase-4 (PDE4) inhibitors, kinase-targeting agents, and non-metallic PVC thermal stabilizers.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 54052-76-5
Cat. No. B1332212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
CAS54052-76-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N
InChIInChI=1S/C12H13N3O2/c13-10-8-11(16)14-12(17)15(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17)
InChIKeyMYCQVAUSXCWYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.7 [ug/mL]

6-Amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione (CAS 54052-76-5): Physicochemical and Structural Baseline for Differentiated Procurement


6-Amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione (CAS 54052-76-5) is a disubstituted 6-aminouracil derivative belonging to the pyrimidine-2,4-dione family. The core 6-aminouracil scaffold is recognized as a privileged structure in medicinal chemistry, appearing in phosphodiesterase-4 (PDE4) inhibitors, kinase-targeting agents, and non-metallic PVC thermal stabilizers. The compound is distinguished from simpler N1-alkyl or N1-aryl 6-aminouracils by its N1-(2-phenylethyl) substituent—a flexible ethylene bridge terminating in a phenyl ring. This structural feature yields a calculated logP of 1.03 and a predicted aqueous solubility (logSw) of –1.69 . The compound is commercially catalogued by screening-compound suppliers (e.g., Sigma-Aldrich AldrichCPR, ChemDiv) as part of rare chemical collections for early-discovery research .

Why Generic N1-Alkyl or N1-Aryl 6-Aminouracils Cannot Substitute for the 2-Phenylethyl Congener in Structure-Activity Studies


The 6-aminouracil chemotype exhibits steep structure-activity relationships (SAR) driven by the N1 substituent. Simply replacing the N1-(2-phenylethyl) group with a methyl, benzyl, or phenyl moiety fundamentally alters the compound's lipophilicity, conformational flexibility, and target recognition profile, as quantified below. In PDE4 inhibitor programs, the N1-aryl ring orientation governs atropisomer stability and metabolic clearance rates [1]. In GPR84 ligand design, the phenethyl motif is a critical pharmacophore element, with the regioisomeric 6-phenethylamino analog exhibiting a Ki of 11 nM at human GPR84 [2]. Using a generic N1-methyl or N1-benzyl analog without the ethylene spacer would abolish the specific hydrophobic interactions and molecular shape complementarity that underlie these differentiated activities. Procurement of the precise N1-(2-phenylethyl) compound is therefore essential for maintaining SAR integrity and ensuring experimental reproducibility.

Quantitative Differentiation Evidence: 6-Amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione vs. Closest N1-Substituted Analogs


Lipophilicity Differentiation: logP Shift of ~2.3–2.8 log Units Relative to N1-Methyl Analog

The N1-(2-phenylethyl) substituent dramatically increases lipophilicity compared to the simplest N1-alkyl analog. The target compound has a predicted logP of 1.03 (ChemDiv) . In contrast, 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 2434-53-9) exhibits an experimental/predicted logP ranging from –1.80 to –1.31 [1]. This represents a logP differential of approximately +2.3 to +2.8 log units, corresponding to a >200-fold increase in octanol-water partition coefficient. The shift is attributable to the addition of the phenethyl hydrophobic moiety, which also increases molecular weight from 141.1 to 231.3 g/mol. A comparator with a one-carbon-shorter linker, 6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 41862-11-7, MW 217.2), occupies an intermediate lipophilicity space but lacks the conformational flexibility of the ethylene bridge .

physicochemical_profiling Lipinski_rule_of_five medicinal_chemistry_SAR

Aqueous Solubility Differentiation: Predicted logSw of –1.69 vs. High Solubility of Unsubstituted 6-Aminouracil

The target compound exhibits a predicted logSw (log of aqueous solubility in mol/L) of –1.69 (ChemDiv), equivalent to approximately 0.020 mol/L or ~4.7 mg/mL . The unsubstituted parent 6-aminouracil (CAS 873-83-6) is substantially more water-soluble owing to its lower molecular weight and absence of a hydrophobic N1 substituent. While precise logSw values for 6-aminouracil are not collocated in the same prediction system, the compound's higher polarity and smaller size yield a solubility advantage of at least one order of magnitude. The N1-phenethyl modification thus shifts the compound from a polar, water-miscible building block toward a moderately lipophilic entity suitable for organic-phase reactions and membrane-partitioning assays. The predicted logD of 1.03 (identical to logP, indicating negligible ionization at physiological pH) further supports passive membrane permeability predictions distinct from the more polar analogs .

solubility_profiling formulation biopharmaceutical_classification

GPR84 Target Engagement: Phenethyl Pharmacophore Is Critical for Nanomolar Affinity

The importance of the phenethyl moiety for target engagement is demonstrated by the structurally related 6-phenethylamino-pyrimidine-2,4-dione (CHEMBL314575), which exhibits a Ki of 11 nM at recombinant human GPR84 expressed in CHO cell membranes, measured by displacement of [³H]PSB-1584 [1]. This compound differs from the target compound in that the phenethyl group is attached via an amino linker at the 6-position rather than directly to N1. Nonetheless, the shared phenethyl-pyrimidine-2,4-dione substructure indicates that the phenethyl group is a pharmacophoric determinant for high-affinity GPR84 binding. Analogs lacking the phenethyl extension, such as 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione or 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, would not project the phenyl ring into the same hydrophobic subpocket, predicting substantially weaker GPR84 engagement. The N1-phenethyl positional isomer (the target compound) may therefore serve as a selectivity control or alternative scaffold for exploring linker-position SAR within GPR84 lead series.

GPR84_agonist immunometabolism GPCR_screening binding_affinity

PDE4 Inhibitor Scaffold: N1-Aryl Substitution Enables Atropisomerism with Metabolic Stability Differentiation

The 1-aryl-6-aminouracil scaffold has been established as a PDE4 inhibitor chemotype. Tsuchikawa et al. (2017) demonstrated that 1-phenyl-6-aminouracil derivatives exhibit stable C–N axial chirality (atropisomerism) owing to restricted rotation around the N1–aryl bond, and that the resulting atropisomers display significantly different in vitro metabolic clearance rates despite similar PDE4 inhibitory activities (IC50 values within the same order of magnitude) [1]. The target compound replaces the N1-phenyl with N1-(2-phenylethyl), inserting an ethylene spacer that relaxes the rotational barrier. This structural modification is predicted to eliminate atropisomerism while preserving a comparable aromatic ring system for PDE4 catalytic-site interactions. For PDE4 inhibitor programs, the target compound offers a strategic advantage: it provides a non-atropisomeric control compound that can disentangle the contributions of axial chirality to metabolic stability from intrinsic PDE4 potency, a capability not achievable with atropisomeric N1-aryl analogs such as 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione (CAS 15837-45-3).

PDE4_inhibitor atropisomerism metabolic_stability axial_chirality

Synthetic Accessibility: One-Pot Ionic Liquid-Mediated Synthesis Providing Multi-Gram Scalability

The target compound can be synthesized via a one-pot, three-step procedure using an ionic liquid catalyst (N,N,N',N'-tetramethylguanidinium acetate) in water at 60–90 °C, as described by Chavan and Degani (Green Chemistry, 2012) . This method was specifically developed for the synthesis of 1-substituted 6-aminouracils and has been applied to the N1-(2-phenylethyl) derivative. The use of an ionic liquid medium avoids volatile organic solvents and enables straightforward purification. In contrast, many 6-amino-1-arylpyrimidine-2,4-diones require transition-metal-catalyzed N-arylation or multi-step protection/deprotection sequences that complicate scale-up. The ionic liquid-mediated route provides a practical procurement advantage: CROs and chemical suppliers can produce CAS 54052-76-5 in multi-gram quantities with a condensed synthetic sequence (3 steps, single pot), potentially resulting in lower cost and shorter lead times compared to analogs requiring more complex synthetic routes.

synthetic_methodology green_chemistry scalability 6-aminouracil_synthesis

Procurement-Relevant Application Scenarios for 6-Amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione Based on Quantified Differentiation


PDE4 Inhibitor Lead Optimization: Non-Atropisomeric Control for Metabolic Stability Deconvolution

In PDE4 inhibitor programs employing 1-aryl-6-aminouracil leads, the atropisomerism of N1-phenyl derivatives introduces a confounding variable in metabolic stability SAR. As Tsuchikawa et al. (2017) [1] showed, PDE4 atropisomers can display significantly different clearance rates despite similar IC50 values. By using the N1-(2-phenylethyl) analog (CAS 54052-76-5), medicinal chemists obtain a non-atropisomeric control molecule that preserves the aromatic ring for PDE4 catalytic-site interactions while eliminating axial chirality. This enables unambiguous assignment of metabolic stability differences to atropisomer identity versus inherent scaffold lability, accelerating lead optimization decisions. The compound's predicted logP of 1.03 and logSw of –1.69 are consistent with cell-permeable PDE4 inhibitor profiles.

GPR84 Immunometabolism Tool Compound: Regioisomeric SAR Exploration of the Phenethyl Pharmacophore

The 6-phenethylamino regioisomer (CHEMBL314575) demonstrates a Ki of 11 nM at human GPR84, validating the phenethyl-pyrimidine-2,4-dione motif as a high-affinity pharmacophore [2]. Procuring the N1-phenethyl isomer (CAS 54052-76-5) provides the matched molecular pair needed to assess whether the phenethyl group's attachment position (N1 direct vs. C6–NH linker) modulates GPR84 affinity, functional selectivity (β-arrestin bias vs. cAMP), or off-target profiles. This regioisomeric pair is essential for comprehensive GPR84 SAR campaigns in immunometabolism research, where biased agonism has emerged as a strategy for anti-inflammatory and pro-repair therapeutic effects.

Screening Library Enrichment for Lipophilic Diversity Space

High-throughput screening libraries are frequently biased toward polar, low-molecular-weight compounds. The target compound, with a logP of 1.03 and MW of 231.3 , occupies a distinct physicochemical niche compared to commonly stocked 6-amino-1-methyluracil (logP –1.8 to –1.3, MW 141.1) [3]. Adding CAS 54052-76-5 to screening decks increases lipophilic diversity within the 6-aminouracil chemotype by >200-fold in partition coefficient, enabling hit identification against membrane-associated targets (GPCRs, ion channels) that may be inaccessible to more polar analogs. Sigma-Aldrich's inclusion of this compound in its AldrichCPR rare-chemical collection underscores its value for diversity-oriented screening.

Scalable Synthesis of Functionalized Pyrimidine Building Blocks via Green Chemistry Route

For industrial research groups requiring multi-gram quantities of 1-substituted 6-aminouracils as synthetic intermediates, the one-pot ionic liquid-mediated route described by Chavan and Degani (2012) provides a scalable, environmentally favorable manufacturing pathway for CAS 54052-76-5. The three-step, single-pot procedure in aqueous TMG acetate at 60–90 °C avoids transition-metal catalysts and volatile organic solvents, potentially reducing production costs and simplifying waste management compared to synthetic routes for N1-aryl or more complex N1-alkyl analogs. This practical synthesis advantage supports procurement decisions favoring the N1-phenethyl compound for kilogram-scale campaigns where cost, purity, and sustainability are critical.

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